![molecular formula C13H22N6O2 B13654522 tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound that features a tetrazole ring and a hexahydropyrrolo[1,2-a]pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Construction of the Hexahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions can occur at various positions on the hexahydropyrrolo[1,2-a]pyrazine core.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the hexahydropyrrolo[1,2-a]pyrazine core.
Substitution: Substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity. The hexahydropyrrolo[1,2-a]pyrazine core provides additional binding interactions, enhancing the compound’s potency and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Hexahydropyrrolo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Structural Complexity: The combination of the tetrazole ring and hexahydropyrrolo[1,2-a]pyrazine core is unique, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N6O2 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
tert-butyl (7R,8aS)-7-(2H-tetrazol-5-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H22N6O2/c1-13(2,3)21-12(20)19-5-4-18-7-9(6-10(18)8-19)11-14-16-17-15-11/h9-10H,4-8H2,1-3H3,(H,14,15,16,17)/t9-,10+/m1/s1 |
InChI-Schlüssel |
KPJGJAMQQDPGGT-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@H]2C1)C3=NNN=N3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN2CC(CC2C1)C3=NNN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


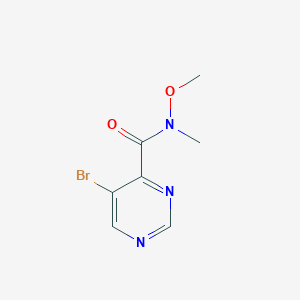
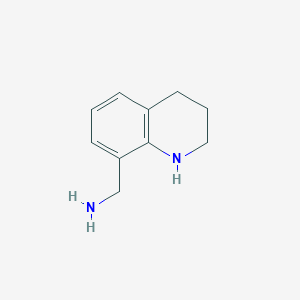
![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)
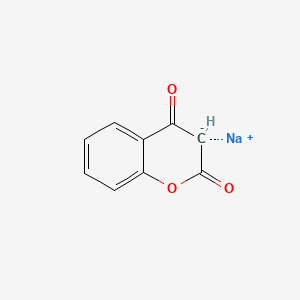
![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13654462.png)
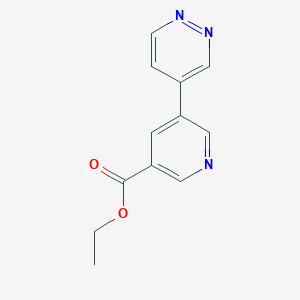
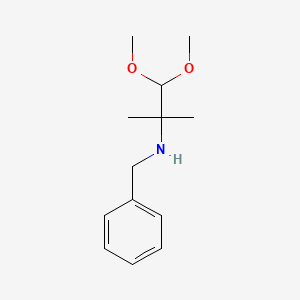
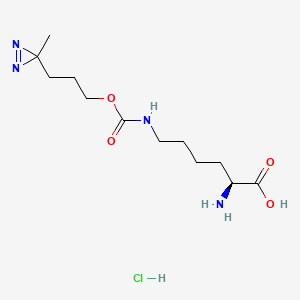
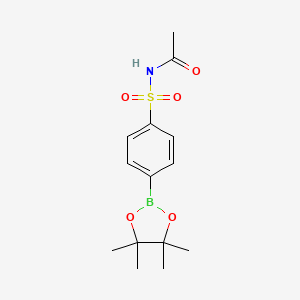
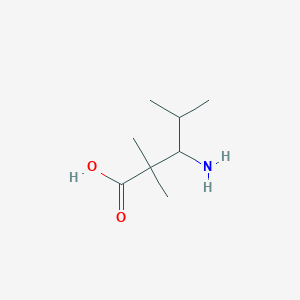

![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)

![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)
